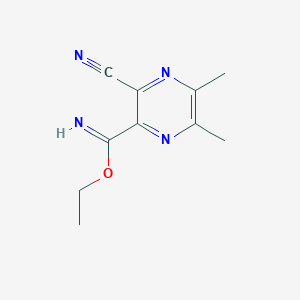
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate is a chemical compound belonging to the pyrazine family. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a cyano group, two methyl groups, and an ethyl ester group attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dimethylpyrazine, which is then subjected to cyanoacetylation to introduce the cyano group. The final step involves the esterification of the carboximidate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of ethyl 3-amino-5,6-dimethyl-2-pyrazinecarboximidate.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the pyrazine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 3,6-dimethyl-5-ethyl-2(1H)-pyrazinone
- 2-ethyl-3,5-dimethylpyrazine
Uniqueness
Ethyl 3-cyano-5,6-dimethyl-2-pyrazinecarboximidate stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique chemical and biological properties. Its cyano and ester groups provide versatile reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
ethyl 3-cyano-5,6-dimethylpyrazine-2-carboximidate |
InChI |
InChI=1S/C10H12N4O/c1-4-15-10(12)9-8(5-11)13-6(2)7(3)14-9/h12H,4H2,1-3H3 |
InChI Key |
KYSTZGQVURBTTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=NC(=C(N=C1C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















